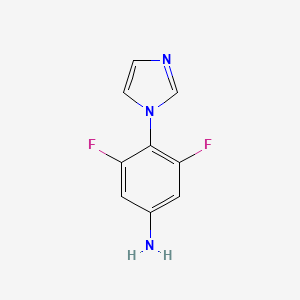

3,5-difluoro-4-(1H-imidazol-1-yl)aniline

Description

3,5-difluoro-4-(1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C9H7F2N3 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of two fluorine atoms and an imidazole ring attached to an aniline structure. It is commonly used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

3,5-difluoro-4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNCAQRETIWXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-(1H-imidazol-1-yl)aniline typically involves the reaction of 3,5-difluoroaniline with imidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-4-(1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of difluoro-imidazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

The compound has shown promising biological activities, particularly in pharmacological contexts. Preliminary studies indicate that derivatives with similar structures may interact with biological targets such as enzymes or receptors, suggesting potential applications in drug development.

Anticancer Properties

Research has indicated that compounds featuring imidazole rings can exhibit anticancer properties. For instance, studies on imidazole derivatives have demonstrated their effectiveness against various cancer cell lines. The structural modifications involving difluorination enhance the biological activity of these compounds, making them candidates for further investigation in cancer therapy.

Antimicrobial Activity

3,5-Difluoro-4-(1H-imidazol-1-yl)aniline has been evaluated for its antimicrobial properties. Similar imidazole derivatives have shown significant antifungal activity against strains such as Candida albicans and Mycobacterium tuberculosis. These findings suggest that this compound could be explored for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups. The ability to modify the imidazole and aniline components enables researchers to create a library of derivatives with varied biological activities.

Synthetic Pathways

Common synthetic methods include:

- Nucleophilic substitution : This method allows the introduction of fluorine atoms into the aromatic ring.

- Condensation reactions : These are employed to form the imidazole moiety from appropriate precursors.

A detailed understanding of the structure-activity relationship (SAR) is crucial for optimizing these synthetic routes to enhance biological efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines; suggested mechanism involves apoptosis induction. |

| Study 2 | Antimicrobial Efficacy | Showed potent antifungal activity against Candida albicans; effective at low concentrations (MIC values). |

| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor for specific kinases involved in cancer progression; further SAR studies needed. |

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-(1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3,5-difluoroaniline: Lacks the imidazole ring, making it less versatile in biological applications.

4-(1H-imidazol-1-yl)aniline: Does not have fluorine atoms, which affects its reactivity and stability.

3,5-difluoro-4-(1H-imidazol-1-yl)benzene: Similar structure but lacks the amine group, altering its chemical properties.

Uniqueness

3,5-difluoro-4-(1H-imidazol-1-yl)aniline is unique due to the presence of both fluorine atoms and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

3,5-Difluoro-4-(1H-imidazol-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a difluorinated aromatic ring and an imidazole moiety, which are critical for its biological activity. The imidazole ring is known for its versatility in binding to metal ions and participating in hydrogen bonding, making it a valuable component in enzyme active sites.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiviral Properties : Compounds containing imidazole derivatives have shown significant antiviral effects against various viral strains. For instance, related imidazole compounds have demonstrated efficacy against HIV and dengue viruses with low EC50 values, indicating potent antiviral activity .

- Anticancer Activity : Research indicates that imidazole derivatives can inhibit farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins involved in cancer progression. The compound's structure allows it to interact effectively with FTase, leading to significant inhibition (IC50 = 56 ± 29 nM) .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes such as FTase, thereby inhibiting their activity. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

- Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression profiles, impacting various cellular processes including metabolism and apoptosis.

- Cell Signaling Pathways : The compound influences signaling pathways mediated by kinases and phosphatases, which are essential for cellular communication and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(1H-imidazol-1-yl)aniline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between imidazole and a fluorinated nitrobenzene precursor (e.g., 3,5-difluoro-4-nitrobenzene), followed by nitro group reduction. Evidence from analogous syntheses shows that using Pd/C under hydrogen in ethanol achieves efficient nitro-to-amine reduction . To optimize yield, consider varying reaction parameters (e.g., temperature, catalyst loading) and monitoring intermediates via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of imidazole-substituted aniline derivatives?

- Methodological Answer : H NMR is critical for differentiating regioisomers. For example, in 4-(1H-imidazol-1-yl)aniline, the aromatic protons adjacent to the imidazole group exhibit distinct splitting patterns (e.g., δ 7.22 ppm, d, Hz for para-substituted protons) compared to meta- or ortho-substituted analogs . IR can confirm functional groups (e.g., C=O absence in the final product vs. intermediates).

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into bioactive molecules, such as kinase inhibitors?

- Methodological Answer : The fluorine atoms and imidazole moiety enhance binding to kinase active sites via H-bonding and π-π interactions. For example, in Rho-kinase inhibitors, similar difluoroaniline scaffolds are coupled with pyrimidine or azaindole cores . To design analogs, perform molecular docking to identify optimal substitution patterns, followed by Suzuki-Miyaura cross-coupling to attach heterocyclic groups.

Q. How does the electronic nature of this compound influence its reactivity in coordination chemistry or polymer synthesis?

- Methodological Answer : The electron-withdrawing fluorine groups increase the electrophilicity of the aromatic ring, facilitating metal coordination (e.g., with Mn(II)/Co(II)-dicyanamide complexes) . In polymer science, the amine group enables condensation with acyl chlorides to form polyamides. For example, bis-imidazole monomers derived from similar anilines are used in gas-separation membranes, where fluorine enhances thermal stability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions may arise from impurities or solvent choice. For instance, commercial batches may vary in purity (e.g., 95% vs. 97% ). To resolve this:

- Conduct purity analysis via HPLC or elemental analysis.

- Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents under controlled humidity/temperature .

Q. What experimental approaches validate the proposed mechanism of imidazole-aryl coupling in this compound?

- Methodological Answer : Use isotopic labeling (e.g., F NMR to track fluorine displacement) or intermediate trapping (e.g., isolating nitro-intermediates during SNAr). Computational studies (DFT) can model transition states to confirm the SNAr pathway .

Application-Driven Questions

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or supramolecular assemblies?

- Methodological Answer : The imidazole group acts as a ligand for transition metals. For MOFs, co-crystallize with metal salts (e.g., Zn(NO)) and terephthalic acid. Monitor coordination via X-ray crystallography, as demonstrated in Mn(II)/Co(II)-dicyanamide complexes .

Q. What precautions are necessary when handling this compound in biological assays due to potential toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.